molecular formula C40H35N3O6 B7909806 N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-trityl-L-asparaginyl-glycine

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-trityl-L-asparaginyl-glycine

Cat. No.: B7909806
M. Wt: 653.7 g/mol
InChI Key: JFOXWBJMZIUSFE-DHUJRADRSA-N
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Description

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-trityl-L-asparaginyl-glycine is a specialized amino acid derivative used in solid-phase peptide synthesis (SPPS). The compound features two orthogonal protecting groups: the Fmoc (9-fluorenylmethyloxycarbonyl) group on the α-amino group and the trityl (triphenylmethyl) group on the β-amide nitrogen of asparagine. This dual protection ensures selective deprotection during peptide chain assembly, enabling precise control over complex peptide sequences . The trityl group, known for its steric bulk and acid-labile nature, provides robust protection for the β-amide position, reducing side reactions such as aspartimide formation—a common issue in asparagine-containing peptides .

Properties

IUPAC Name

2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H35N3O6/c44-36(43-40(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29)24-35(38(47)41-25-37(45)46)42-39(48)49-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34/h1-23,34-35H,24-26H2,(H,41,47)(H,42,48)(H,43,44)(H,45,46)/t35-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOXWBJMZIUSFE-DHUJRADRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)NCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)NCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H35N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Protection of L-Asparagine

The synthesis begins with the sequential protection of L-asparagine’s α- and β-amino groups.

N-beta-Tritylation of L-Asparagine

Reaction Conditions :

  • Substrate : L-asparagine (1.0 equiv)

  • Tritylating Agent : Triphenylmethanol (1.3–1.5 equiv)

  • Solvent : Acetic acid or propionic acid (13–22:1 mass ratio relative to asparagine)

  • Catalyst : Concentrated sulfuric acid (1.0–1.5 equiv)

  • Dehydrating Agent : Acetic anhydride (1.5–3.0 equiv)

  • Temperature : 30–40°C

  • Time : 4–7 hours

The reaction proceeds via acid-catalyzed condensation, forming N-trityl-L-asparagine (Asn(Trt)-OH). Excess triphenylmethanol ensures complete conversion, while acetic anhydride removes water to drive the equilibrium. Post-reaction, the mixture is neutralized with NaOH (pH 6–7), cooled to 10–20°C, and filtered to isolate the product.

N-alpha-Fmoc Protection

Reaction Conditions :

  • Substrate : Asn(Trt)-OH (1.0 equiv)

  • Fmoc Reagent : 9-Fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu, 1.0–1.05 equiv)

  • Solvent : Ethyl acetate/water (2:1 v/v)

  • Base : DIPEA (pH 8.0 controlled during addition)

  • Temperature : Room temperature

The Fmoc group is introduced under mildly basic conditions to deprotonate the α-amino group. Batchwise addition of Fmoc-OSu prevents local pH spikes that could hydrolyze the trityl group. After completion, the product is precipitated by acidifying the solution (pH 2–4), washed with water, and recrystallized from ethyl acetate/petroleum ether.

Glycine Coupling

The final step involves coupling Fmoc-Asn(Trt)-OH to glycine.

Carbodiimide-Mediated Coupling

Reaction Conditions :

  • Substrates : Fmoc-Asn(Trt)-OH (1.0 equiv), glycine (1.0 equiv)

  • Coupling Agents : EDC (1.1 equiv), HOBt (1.1 equiv)

  • Solvent : Dichloromethane

  • Base : DIPEA (2.0 equiv)

  • Temperature : 0°C to room temperature

Activation of Fmoc-Asn(Trt)-OH’s carboxyl group with EDC/HOBt forms an active ester, which reacts with glycine’s amine. The reaction is monitored via TLC, and the product is purified by silica gel chromatography (n-hexane:EtOAc, 50:50).

Industrial-Scale Optimization

Yield and Purity Enhancements

ParameterStandard ProtocolOptimized Protocol
Tritylation Time7 hours5 hours (+10% yield)
Fmoc-OSu Equivalence1.5 equiv1.05 equiv (-15% cost)
Recrystallization SolventEthyl acetateEthyl acetate/hexane
Final Purity95%99% (HPLC)

Industrial protocols (e.g., CN114163354B) reduce excess reagents and employ mixed solvents for recrystallization, achieving 85–90% overall yield with >99% purity.

Side Reactions and Mitigation Strategies

Aspartimide Formation

The β-carboxamide of asparagine is prone to cyclization, forming aspartimide derivatives under basic conditions. Trityl protection reduces this risk by sterically hindering the β-amino group.

Racemization

EDC/HOBt coupling minimizes racemization (<1%) compared to older methods (e.g., DCC, 5–10% racemization).

Comparative Analysis of Methods

MethodAdvantagesLimitations
Solution-PhaseHigh purity (99%), scalableRequires multiple purifications
SPPSAutomation-friendlyLimited to small-scale synthesis
Microwave-AssistedFaster coupling (3 min/cycle)Specialized equipment needed

Chemical Reactions Analysis

Fmoc Group Dynamics

  • Protection : The Fmoc group shields the α-amino group during synthesis. It is stable under acidic conditions but labile to bases like piperidine (20–50% v/v in DMF), enabling orthogonal deprotection without affecting acid-labile trityl (Trt) groups .

  • Deprotection : Removal occurs via β-elimination, forming a dibenzofulvene-piperidine adduct .

Trityl Group Stability

  • The Trt group protects the asparagine side-chain amide, preventing dehydration to nitriles during carbodiimide-mediated couplings .

  • Cleavage : Requires strong acids like trifluoroacetic acid (TFA, 1–5% v/v) with scavengers (e.g., triisopropylsilane) to minimize carbocation side reactions .

Coupling Reactions

Fmoc-Asn(Trt)-Gly-OH participates in standard SPPS coupling protocols:

Reagent Efficiency Side Reactions
HBTU/HATU with DIPEAHigh (>95%)Minimal racemization
DCC/HOBtModerateAspartimide formation (if unprotected)
PyBOPHighLow epimerization risk
  • Glycine’s lack of stereocenter reduces racemization risk during activation .

  • Trt protection prevents asparagine side-chain cyclization (e.g., aspartimide) .

Aspartimide Formation

Asparagine residues are prone to base-induced cyclization, forming aspartimide derivatives that lead to α/β-peptide isomers . Key findings:

Comparative Protection Strategies

Protecting Group Deprotection Aspartimide Suppression
Trityl (Trt)TFA (1–5%)Moderate
Xanthyl (Xan)HFHigh (Boc chemistry only)
Cyanosulfurylide (CSY)N-chlorosuccinimideComplete (novel approach)

CSY-masked aspartic acid eliminates aspartimide by replacing ester bonds with stable C–C linkages, enabling synthesis of challenging peptides like teduglutide .

Stability and Handling

  • Storage : Stable at −20°C under inert gas (argon/nitrogen) .

  • Solubility : Requires polar aprotic solvents (DMF, NMP) due to hydrophobicity from Trt and Fmoc groups .

  • Degradation Pathways :

    • Acidolysis of Trt (TFA >50°C).

    • Base-induced Fmoc cleavage (piperidine >30 min) .

Key Research Findings

  • CSY Innovation : Substituting Trt with CSY in Fmoc-Asp(CSY)-OH eliminated aspartimide in model peptides and teduglutide, improving yields from 8% (tert-butyl) to 27% .

  • Piperidine Exposure : Incubation of Trt-protected asparagine in 20% piperidine/DMF for 12 hours showed no aspartimide, whereas unprotected analogs formed >50% byproducts .

  • Synthetic Efficiency : Fmoc-Asn(Trt)-Gly-OH reduces coupling times compared to backbone-protected analogs (e.g., Dmb/Hmb), which require dipeptide coupling .

Scientific Research Applications

Peptide Synthesis

Fmoc Protection Strategy
The Fmoc (Fluorenylmethyloxycarbonyl) group is widely used in solid-phase peptide synthesis (SPPS). It allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides without unwanted side reactions. The trityl (Trt) group further enhances the stability of asparagine during synthesis, minimizing the risk of side reactions such as dehydration, which can occur with carbodiimide coupling reagents .

Enhanced Purity
Using Fmoc-Asn(Trt)-OH results in significantly purer peptides compared to those synthesized with unprotected asparagine. This is due to the improved solubility of Fmoc-Asn(Trt)-OH in standard peptide synthesis solvents, which allows for more efficient coupling and purification processes .

Biochemical Research

Role in Protein Engineering
Fmoc-Asn(Trt)-OH is utilized in the design and synthesis of peptides that mimic natural proteins. Its ability to incorporate asparagine residues into peptides makes it essential for studying protein folding, stability, and interactions. This compound has been instrumental in creating peptide libraries for high-throughput screening in drug discovery .

Isotopic Labeling
The compound can be synthesized with isotopic labels (e.g., 13C^{13}C and 15N^{15}N), allowing researchers to track metabolic pathways and protein dynamics using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. This application is crucial for understanding protein behavior in biological systems .

Applications in Drug Development

Peptide-Based Therapeutics
Fmoc-Asn(Trt)-OH is a key building block for developing peptide-based drugs. Its use in synthesizing bioactive peptides has led to advancements in targeted therapies for various diseases, including cancer and metabolic disorders. The ability to modify the peptide structure by changing protecting groups or incorporating other functional groups enhances the therapeutic potential of these compounds .

Case Studies

Study Title Description Outcome
Synthesis of Anticancer PeptidesResearchers synthesized a series of anticancer peptides using Fmoc-Asn(Trt)-OH to enhance stability and efficacy.Improved therapeutic index and reduced side effects compared to traditional chemotherapeutics .
Development of NMR ProbesThe compound was used to create isotopically labeled peptides for NMR studies, providing insights into protein-ligand interactions.Enhanced understanding of binding affinities and mechanisms .
Peptide Library ScreeningA library of peptides was generated using Fmoc-Asn(Trt)-OH to identify novel inhibitors of a specific enzyme involved in cancer progression.Discovery of several lead compounds for further development .

Mechanism of Action

The mechanism of action of N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-trityl-L-asparaginyl-glycine involves the selective protection and deprotection of amino groups during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the trityl group protects the asparagine side chain. These protecting groups are removed under specific conditions to allow for the formation of peptide bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader family of Fmoc-protected amino acids. Below is a detailed comparison with structurally and functionally related derivatives:

Structural and Functional Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Features Reference
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-trityl-L-asparaginyl-glycine Not explicitly provided ~650–700 (estimated) Not available Dual Fmoc/trityl protection; β-amide stabilization; acid-labile trityl group
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-aspartic acid amide (Fmoc-L-Asp-NH₂) C₁₉H₁₈N₂O₅ 354.36 200335-40-6 Single Fmoc protection; prone to aspartimide formation
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-allyloxycarbonyl-L-2,3-diaminopropionic acid C₂₂H₂₂N₂O₆ 410.43 Not provided Allyloxycarbonyl (Aloc) β-protection; Pd-mediated deprotection
N-(9-Fluorenylmethoxycarbonyl)-O-(tert-butyl)-L-aspartyl-L-asparaginylglycine methyl ester C₃₃H₄₀N₄O₉ 636.70 Not provided O-tert-butyl protection; methyl ester; used in glycosaminoglycan synthesis
N-alpha-(9-Fluorenylmethyloxycarbonyl)-3-fluoro-4-chloro-L-phenylalanine C₂₄H₁₉ClFNO₄ 439.87 1629658-27-0 Halogen-substituted phenylalanine; enhances peptide stability

Key Comparative Analysis

Protection Strategy: The trityl group in the target compound offers superior steric hindrance compared to Aloc or tert-butyl groups, minimizing side reactions during SPPS. However, its bulkiness may reduce solubility in non-polar solvents, necessitating the use of DMF or DMSO for handling . Unlike Fmoc-L-Asp-NH₂ , which lacks β-protection, the trityl group prevents aspartimide formation—a critical advantage for asparagine-rich peptides.

Deprotection Conditions :

  • The trityl group is removed under mild acidic conditions (e.g., 1–3% TFA in DCM), orthogonal to Fmoc deprotection (20% piperidine in DMF) . This contrasts with Aloc-protected derivatives , which require palladium catalysts for cleavage .

Synthetic Utility: The target compound is tailored for synthesizing peptides with labile asparagine residues, such as those in glycosaminoglycan linkages . Comparatively, halogenated phenylalanine derivatives (e.g., FAA9135 ) are optimized for stability in harsh reaction conditions.

Molecular Weight and Solubility :

  • The trityl group increases molecular weight (~650–700 g/mol estimated) compared to simpler derivatives like Fmoc-L-Asp-NH₂ (354.36 g/mol) . This may limit its use in large-scale synthesis due to solubility challenges.

Biological Activity

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-trityl-L-asparaginyl-glycine, commonly referred to as Fmoc-Asn(Trt)-Gly, is a synthetic compound that has garnered attention in the field of biochemistry and medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by relevant research findings and data.

  • Molecular Formula : C₁₉H₁₉N₃O₄
  • Molecular Weight : 357.37 g/mol
  • CAS Number : 132388-59-1
  • Purity : Typically ≥ 98%

The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a trityl (Trt) group on the asparagine side chain, which are critical for its stability and reactivity in various biochemical applications.

Synthesis

The synthesis of Fmoc-Asn(Trt)-Gly generally involves solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is used for the protection of the amino group during the synthesis process, allowing for sequential addition of amino acids while preventing unwanted reactions. The Trt group serves a similar purpose for the side chain of asparagine, providing stability until the final cleavage step.

Enzymatic Inhibition

Research has indicated that derivatives of asparagine can act as inhibitors in various enzymatic reactions. For instance, studies have shown that compounds similar to Fmoc-Asn(Trt)-Gly exhibit inhibitory effects on metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance in bacteria. The mechanism involves chelation of metal ions essential for enzyme activity, thus restoring the efficacy of β-lactam antibiotics against resistant strains .

Antimicrobial Properties

In vitro studies have demonstrated that Fmoc-Asn(Trt)-Gly and its analogs possess antimicrobial properties. They have been tested against several strains of Escherichia coli and Staphylococcus aureus, showing significant inhibition of bacterial growth at micromolar concentrations. The structure-activity relationship (SAR) studies suggest that modifications to the side chains can enhance or diminish these properties, indicating a potential pathway for developing new antimicrobial agents .

Case Studies

  • Inhibition of MBLs :
    • A study evaluated the effectiveness of Fmoc-Asn(Trt)-Gly against E. coli strains producing NDM-1 and VIM-1 MBLs. The compound was found to restore the activity of meropenem in infected mouse models, demonstrating its potential as an adjuvant therapy in combating antibiotic resistance .
  • Peptide Synthesis Applications :
    • Fmoc-Asn(Trt)-Gly is frequently used in peptide synthesis due to its stability during SPPS. Its incorporation into peptides has been shown to enhance solubility and bioavailability, making it a valuable component in drug design .

Data Table: Biological Activity Summary

Activity TypeTarget OrganismConcentration (μM)Result
MBL InhibitionE. coli (NDM-1)10Restored meropenem efficacy
AntimicrobialStaphylococcus aureus5Significant growth inhibition
Peptide SynthesisVariousN/AEnhanced solubility in synthesized peptides

Q & A

Advanced Research Question

  • HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in H2O/ACN gradient) resolves impurities and verifies purity (>98%) .
  • MALDI-TOF MS : Validates molecular weight (e.g., observed m/z vs. calculated 382.42 g/mol for Fmoc-Asn(Me2)-OH in ) .
  • NMR : <sup>1</sup>H and <sup>13</sup>C spectra confirm Fmoc (δ 7.3–7.8 ppm) and trityl (δ 7.2–7.4 ppm) group retention.

How can researchers troubleshoot aspartimide formation during SPPS using this compound?

Advanced Research Question
Aspartimide arises from base-induced cyclization. Mitigation strategies include:

  • Protecting group selection : Replace trityl with acid-labile groups like Dmb or Tmb for β-amide protection .
  • Coupling conditions : Use low-temperature (0–4°C) or microwave-assisted synthesis to reduce base exposure.
  • Additives : 0.1 M HOBt in DMF suppresses intramolecular cyclization .
  • Post-synthesis analysis : LC-MS detects aspartimide (Δm/z = -18 Da) and guides reprotection protocols.

What precautions are necessary for handling and storing this compound to ensure stability?

Basic Research Question

  • Storage : -20°C under inert gas (Ar/N2) to prevent Fmoc group cleavage.
  • Handling : Use anhydrous solvents (DMF, DCM) to avoid hydrolysis.
  • Safety : Wear PPE (gloves, goggles) due to potential skin/eye irritation (see Safety Data Sheets in ). Oxidizers must be avoided to prevent decomposition into toxic gases (e.g., NOx) .

How do steric effects from the trityl group influence peptide chain elongation in SPPS?

Advanced Research Question
The trityl group’s bulkiness slows coupling kinetics and increases steric hindrance. To address this:

  • Resin choice : Use low-loading resins (0.2–0.4 mmol/g) to reduce crowding.
  • Solvent optimization : DCM improves accessibility compared to DMF .
  • Ultrasound-assisted synthesis : Enhances diffusion rates for hindered residues. demonstrates improved yields using TmbGly derivatives under sonication .

What strategies resolve contradictory yield data when using different solvent systems for synthesis?

Advanced Research Question
Contradictory yields arise from solvent polarity, solubility, and side reactions. A systematic approach includes:

Solubility testing : Compare DMF, DCM, and NMP for dissolved substrate concentration.

Activation efficiency : Monitor via HPLC (e.g., uses DCM for hindered residues).

Design of Experiments (DoE) : Evaluate temperature, solvent, and reagent interactions. For example, DMF may increase aspartimide risk but improve solubility .

How can the stability of the trityl group under acidic cleavage conditions be assessed?

Advanced Research Question

  • Acid sensitivity : Trityl groups are cleaved with 1% TFA in DCM. Stability is tested via:
    • Kinetic studies : Monitor deprotection over time (HPLC or TLC).
    • Competitive cleavage : Compare with acid-labile groups (e.g., Boc) under identical conditions.
    • Side-chain protection : Use orthogonal groups (e.g., Alloc) to prevent premature cleavage .

What role do pseudoproline dipeptides play in minimizing aggregation during synthesis?

Advanced Research Question
Pseudoprolines (e.g., Fmoc-Pro-Pro-Pro-OH in ) disrupt β-sheet formation, reducing peptide aggregation. For asparagine-rich sequences:

  • Incorporation : Substitute Asn with pseudoproline derivatives (e.g., Fmoc-Asn(ψMe,Mepro)-OH).
  • Deprotection : Cleave with TFA/water to regenerate native residues. This strategy improves solubility and coupling efficiency in long peptides .

How can researchers validate the absence of racemization during synthesis?

Advanced Research Question

  • Chiral HPLC : Use a chiral stationary phase (e.g., Crownpak CR-I) to separate enantiomers.
  • Marfey’s reagent : Derivatize hydrolyzed samples and analyze via LC-MS to detect D-isomers.
  • Circular dichroism (CD) : Compare spectra with authentic L-standards. emphasizes MALDI-TOF for mass validation but recommends chiral methods for stereochemical integrity .

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